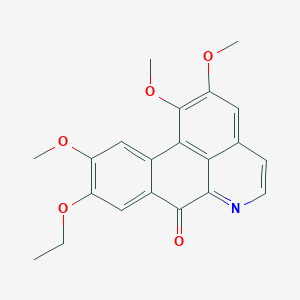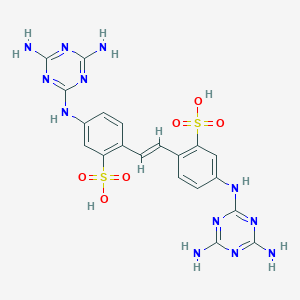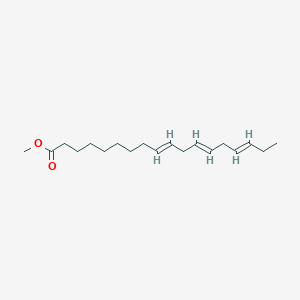
Methyl elaidolinolenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl elaidolinolenate is a fatty acid that contains a triple bond between its third and fourth carbon atoms. It is a member of the omega-3 family of fatty acids and is found in certain types of fish, such as salmon and tuna. Methyl elaidolinolenate has been the focus of scientific research due to its potential health benefits.
Applications De Recherche Scientifique
Oxidation of Unsaturated Fatty Acids
Methyl elaidolinolenate, as a fatty acid, participates in oxidation processes. Research by Holman and Elmer (1947) on the autoxidation of various fatty acids, including elaidolinolenic acid, highlights the significance of the number of double bonds in determining the rate of oxidation. They confirmed that acids oxidize more rapidly than their esters, which is relevant for understanding the behavior of methyl elaidolinolenate in biological systems (Holman & Elmer, 1947).
Dietary Fatty Acids and Human Metabolism
DeLany et al. (2000) studied the oxidation of various dietary fatty acids in humans, including linolenate and elaidate (trans isomer of oleate). Their findings indicate how different fatty acids, based on their structural properties, are metabolized and oxidized in the body, providing insights into the metabolic pathways that might involve methyl elaidolinolenate (DeLany, Windhauser, Champagne, & Bray, 2000).
Plant Extracts and Antioxidant Activity
Kähkönen et al. (1999) examined the antioxidant activity of plant extracts containing phenolic compounds, including methyl linoleate. This research is relevant to methyl elaidolinolenate due to the structural similarities and potential for similar antioxidant properties, which are important in understanding the compound's role in plant physiology and potential applications in pharmaceuticals (Kähkönen, Hopia, Vuorela, Rauha, Pihlaja, Kujala, & Heinonen, 1999).
Liver Phospholipids and Fatty Acid Metabolism
Guo and Alexander (1974) investigated the effects of dietary fatty acids, such as oleic and elaidic acid, on liver phospholipids in rats. This research contributes to understanding how different fatty acids, including elaidolinolenic acid derivatives, are incorporated into cellular structures and affect overall metabolism (Guo & Alexander, 1974).
Propriétés
Numéro CAS |
14202-25-6 |
|---|---|
Nom du produit |
Methyl elaidolinolenate |
Formule moléculaire |
C19H32O2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
methyl (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4+,8-7+,11-10+ |
Clé InChI |
DVWSXZIHSUZZKJ-JSIPCRQOSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)OC |
Synonymes |
9,12,15-octadecatrienoic acid, methyl ester linolenic acid methyl ester methyl linolenate methyl linolenate, (Z,Z,Z)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



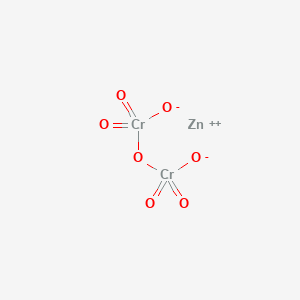

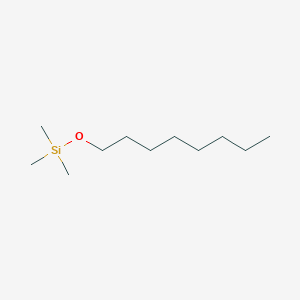
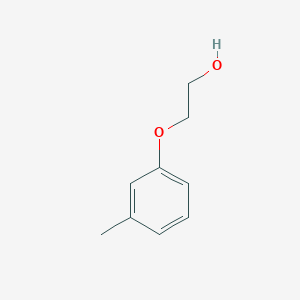
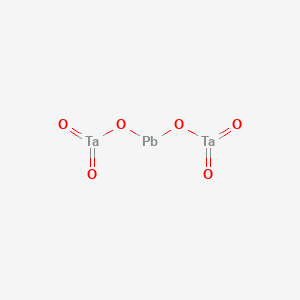
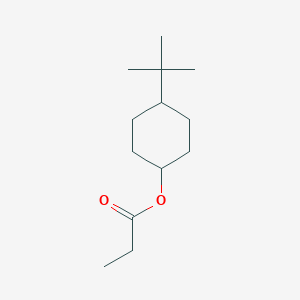
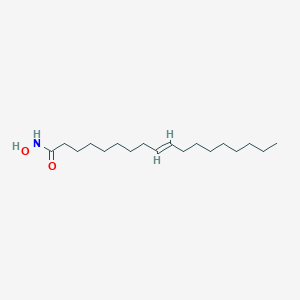

![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)
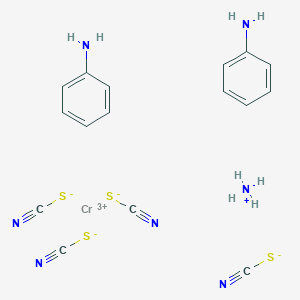
![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)

